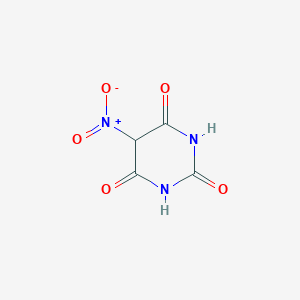

5-Nitrobarbituric acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5071. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Barbiturates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-nitro-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h1H,(H2,5,6,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABICJYZKIYUWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060062 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-68-2 | |

| Record name | 5-Nitrobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitrobarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NITROBARBITURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrobarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WZ923176V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 5-Nitrobarbituric Acid Trihydrate

For Immediate Release

This technical guide offers an in-depth exploration of the crystal structure of 5-Nitrobarbituric acid trihydrate, a compound of interest to researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its molecular geometry, hydrogen bonding network, and the experimental protocols for its characterization, serving as a vital resource for those engaged in crystallographic studies and pharmaceutical sciences.

Core Crystallographic Data

The seminal work on the crystal structure of this compound trihydrate was published by Craven, Martinez-Carrera, and Jeffrey in Acta Crystallographica in 1964. This foundational study revealed the precise three-dimensional arrangement of the atoms in the crystal lattice. The key crystallographic parameters determined in this study are summarized below.

| Parameter | Value |

| Chemical Formula | C₄H₃N₃O₅·3H₂O |

| Molecular Weight | 227.13 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.45 Å |

| b | 19.30 Å |

| c | 7.05 Å |

| β | 114.5° |

| Volume | 798.5 ų |

| Z | 4 |

| Density (calculated) | 1.89 g/cm³ |

Molecular Structure and Conformation

The asymmetric unit of the this compound trihydrate crystal contains one molecule of this compound and three molecules of water. The barbituric acid ring exists in the expected tri-keto tautomeric form. The nitro group is attached to the C5 atom of the pyrimidine ring.

Selected Intramolecular Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Degree (°) |

| N1 - C2 | 1.37 | N1 - C2 - N3 | 115.0 |

| N3 - C4 | 1.38 | C2 - N3 - C4 | 125.5 |

| C4 - C5 | 1.50 | N3 - C4 - C5 | 116.3 |

| C5 - C6 | 1.51 | C4 - C5 - C6 | 111.4 |

| C6 - N1 | 1.36 | C5 - C6 - N1 | 116.8 |

| C5 - N(nitro) | 1.49 | C6 - N1 - C2 | 124.9 |

| N(nitro) - O1 | 1.22 | O1 - N(nitro) - O2 | 123.8 |

| N(nitro) - O2 | 1.23 | ||

| C2 = O(keto) | 1.21 | ||

| C4 = O(keto) | 1.21 | ||

| C6 = O(keto) | 1.22 |

Note: The data presented are based on the historical crystallographic study and may have larger uncertainties than modern determinations.

The Crucial Role of Water: The Hydrogen Bonding Network

The three water molecules play a critical role in stabilizing the crystal structure through an extensive network of hydrogen bonds. These interactions link the this compound molecules and the water molecules together, forming a robust three-dimensional supramolecular assembly. The oxygen atoms of the keto groups and the nitro group, as well as the nitrogen atoms of the barbiturate ring, act as hydrogen bond acceptors, while the water molecules and the N-H groups of the barbituric acid act as hydrogen bond donors. This intricate network of hydrogen bonds is fundamental to the overall packing and stability of the crystal lattice.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis, crystallization, and structural determination of this compound trihydrate.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of barbituric acid.

Procedure:

-

Barbituric acid is slowly added to fuming nitric acid at a temperature maintained below 40°C with constant stirring.

-

After the addition is complete, the mixture is stirred for an additional hour.

-

Water is then carefully added to the reaction mixture, which is subsequently cooled to induce precipitation.

-

The crude this compound is collected by filtration, washed with cold water, and dried.

Single Crystal Growth

High-quality single crystals of this compound trihydrate suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.

Procedure:

-

The synthesized this compound is dissolved in hot water to create a saturated or near-saturated solution.

-

The hot solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

Over a period of several days to weeks, well-formed prismatic or leaflet-like crystals of the trihydrate will form.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations. For the original study, photographic methods (e.g., Weissenberg camera) were likely used, while modern studies would employ area detectors like CCD or CMOS sensors.

-

Data Processing: The intensities of the collected reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The phase problem is solved to obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly used for this purpose.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and other structural parameters.

-

Validation: The final refined structure is validated to ensure its quality and chemical reasonableness.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for determining the crystal structure of this compound trihydrate.

Caption: Experimental workflow for the crystal structure determination.

This guide provides a foundational understanding of the crystal structure of this compound trihydrate, leveraging historical data and established experimental protocols. This information is intended to support further research and development in the fields of crystallography, medicinal chemistry, and materials science.

In-Depth Technical Guide to 5-Nitrobarbituric Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Nitrobarbituric acid, a versatile heterocyclic compound with applications in pharmaceutical research and analytical chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, including its antiviral activity and use as an analytical reagent.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and alternative identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name/Identifier |

| Systematic Name | 5-Nitro-2,4,6(1H,3H,5H)-pyrimidinetrione |

| Common Name | This compound |

| Trivial Name | Dilituric acid[1][2] |

| CAS Registry Number | 480-68-2[1][2] |

| EINECS Number | 207-557-0[1] |

| PubChem CID | 10195[2] |

| IUPAC Name | 5-nitro-1,3-diazinane-2,4,6-trione[2] |

| Other Names | 5-Nitropyrimidine-2,4,6(1H,3H,5H)-trione, NSC-5071, 5-Nitro-6-hydroxyuracil, 5-Nitrohexahydropyrimidine-2,4,6-trione[1][2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H3N3O5 | [1][2] |

| Molecular Weight | 173.08 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder | |

| Melting Point | 176 °C (decomposes) | |

| Solubility | Sparingly soluble in cold water; more soluble in hot water, alcohol, and sodium hydroxide solutions. Insoluble in ether. | |

| pKa | Not available | |

| LogP | -1.1 | [2] |

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the nitration of barbituric acid using fuming nitric acid. The following protocol is adapted from established literature.

Materials:

-

Barbituric acid

-

Fuming nitric acid (sp. gr. 1.52)

-

Deionized water

-

Ice bath

-

Mechanical stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.

-

While stirring, slowly add 100 g of barbituric acid over a period of two hours. It is crucial to maintain the temperature of the reaction mixture below 40 °C during the addition.

-

After the complete addition of barbituric acid, continue stirring the mixture for an additional hour.

-

While still stirring and cooling, add 430 mL of water to the solution and cool it to 10 °C.

-

Filter the resulting precipitate and wash the residue with cold water.

-

Dry the collected solid on a glass tray at 60-80 °C. To remove any residual nitric acid, it is recommended to dry the product before recrystallization.

-

For recrystallization, dissolve the dried product in 860 mL of boiling water. If the solution is not clear, add activated charcoal (Norite) and filter.

-

Allow the solution to cool overnight to form crystals.

-

Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95 °C for two to three hours.

-

The anhydrous compound melts with decomposition at 176 °C.

Antiviral Activity Assessment: Plaque Reduction Assay for HSV-1

This compound has been identified as an inhibitor of Herpes Simplex Virus Type 1 (HSV-1) with a reported IC50 of 1.7 µM.[3][4] A plaque reduction assay is a standard method to quantify the antiviral activity of a compound. The following is a general protocol that can be adapted for testing this compound.

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus Type 1 (HSV-1) stock of known titer

-

This compound stock solution (dissolved in an appropriate solvent like DMSO)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Overlay medium (e.g., medium containing methylcellulose or carboxymethyl cellulose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

96-well or 24-well cell culture plates

Procedure:

-

Seed Vero cells in a multi-well plate and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the confluent cell monolayers with the different concentrations of this compound for a designated period (e.g., 1-2 hours) at 37 °C.

-

Infect the cells with a known amount of HSV-1 (multiplicity of infection - MOI) for 1-2 hours at 37 °C to allow for viral adsorption. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.

-

After the incubation period, remove the virus inoculum and the compound-containing medium.

-

Wash the cell monolayers with PBS to remove unattached virus.

-

Add the overlay medium containing the respective concentrations of this compound to each well. The overlay medium restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for 2-3 days at 37 °C in a CO2 incubator until visible plaques are formed in the virus control wells.

-

After incubation, fix the cells (e.g., with methanol or formalin) and stain with crystal violet solution.

-

Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Count the number of plaques in each well.

-

The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, can then be determined.

Analytical Application: Iodometric Determination of Potassium

This compound, as dilituric acid, can be used for the quantitative determination of potassium. This method involves the precipitation of potassium diliturate, followed by an iodometric titration of the excess dilituric acid.

Reagents:

-

Standard potassium solution

-

Dilituric acid solution (approximately 0.05 N, saturated with potassium diliturate)

-

Copper sulfate solution (1.0 N)

-

Potassium iodide

-

Standard sodium thiosulfate solution (0.1 N)

-

Starch indicator solution

-

Ammonium hydroxide

-

Acetic acid

Procedure:

-

To 5 mL of the potassium-containing sample, add 20 mL of the dilituric acid reagent.

-

Allow the precipitate of potassium diliturate to form.

-

Filter the solution to separate the precipitate.

-

To the filtrate, add a known excess of copper sulfate solution to precipitate copper diliturate.

-

Filter the copper diliturate precipitate.

-

The excess copper in the filtrate is then determined by iodometric titration. Add potassium iodide to the filtrate, which reacts with the excess copper ions to liberate iodine.

-

Titrate the liberated iodine with a standard solution of sodium thiosulfate using starch as an indicator.

-

A blank titration is performed without the potassium sample. The difference in the titration volumes is used to calculate the amount of dilituric acid that reacted with the potassium, and thus the concentration of potassium in the original sample.

Mechanism of Action and Biological Activity

The primary reported biological activity of this compound is its inhibitory effect against Herpes Simplex Virus Type 1 (HSV-1).[3][4] The precise mechanism of this antiviral action is not yet fully elucidated in the available literature. However, based on the mechanisms of other antiviral compounds targeting HSV-1, it is plausible that this compound may interfere with one or more stages of the viral life cycle.

A simplified logical workflow for investigating the potential antiviral mechanism of action is presented below. This workflow outlines the key stages of the HSV-1 life cycle that could be targeted by an inhibitor.

Caption: Logical workflow for elucidating the antiviral mechanism of this compound against HSV-1.

Further research is required to pinpoint the specific molecular target(s) of this compound within the HSV-1 replication cycle. Potential targets could include viral surface glycoproteins involved in attachment and entry (e.g., gB, gD), viral DNA polymerase, or other essential viral or host cell factors.

Conclusion

This compound is a compound with established utility in both synthetic and analytical chemistry, and emerging potential in antiviral drug discovery. This guide provides researchers and drug development professionals with a foundational understanding of its properties, synthesis, and key applications. The detailed protocols for its synthesis and analytical use, along with the framework for investigating its antiviral mechanism of action, are intended to facilitate further research and development involving this versatile molecule.

References

Methodological & Application

synthesis of 5-Nitrobarbituric acid from barbituric acid protocol

Application Note: Synthesis of 5-Nitrobarbituric Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of this compound, also known as dilituric acid, through the direct nitration of barbituric acid. The procedure is based on established methods and includes reaction conditions, purification by recrystallization, and expected yields.

Introduction

This compound is a derivative of barbituric acid used as an intermediate in the synthesis of various pharmaceutical compounds and as a microreagent for the detection of potassium.[1][2][3][4] The most common and straightforward method for its preparation is the direct nitration of barbituric acid using fuming nitric acid.[5][6][7] This protocol details the procedure for synthesis and subsequent purification to yield a high-purity product.

Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[6][7]

Materials:

-

Barbituric Acid

-

Fuming Nitric Acid (sp. gr. 1.52)

-

Deionized Water

-

Ice

Equipment:

-

Round-bottom flask (1 L)

-

Mechanical stirrer

-

Ice bath

-

Buchner funnel and filtration flask

-

Beakers

-

Oven

Part A: Nitration of Barbituric Acid

-

In a 1 L flask equipped with a mechanical stirrer, place 143 mL of fuming nitric acid (sp. gr. 1.52).

-

Surround the flask with an ice bath to cool the nitric acid.

-

Begin stirring and add 100 g (0.61 mole) of barbituric acid in small portions over a period of two hours.[7]

-

Critical Step: Carefully monitor the reaction temperature and maintain it below 40°C throughout the addition of barbituric acid.[1][2][7][8]

-

After the addition is complete, continue stirring the mixture for an additional hour, allowing the reaction to proceed to completion.[7]

-

While stirring, slowly add 430 mL of water to the reaction mixture.

-

Cool the resulting solution to 10°C in the ice bath to precipitate the crude product.[7]

-

Collect the crude this compound by filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove residual nitric acid.[7]

-

Dry the crude product on a glass tray in an oven at 60–80°C.[7] It is important to dry the product before recrystallization to effectively remove all nitric acid.[6][7]

Part B: Purification by Recrystallization

-

Transfer the dried, crude this compound to a 2 L flask.

-

Add 860 mL of boiling water and heat the mixture on a boiling water bath.[6][7] For efficient dissolution, steam can be blown into the mixture.[6][7]

-

Once the solid is completely dissolved, filter the hot solution to remove any insoluble impurities. If the solution is not a clear yellow, activated carbon (Norite) can be added before filtration.[6]

-

Allow the filtrate to cool slowly overnight. Crystals of this compound will form.[6][7]

-

Collect the purified crystals by filtration and wash them with a small amount of cold water.[6][7]

-

Dry the final product in an oven. The drying temperature determines the hydration state of the final product (see Table 1).[6][7]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Barbituric Acid | 100 g (0.61 mole) | [7] |

| Fuming Nitric Acid (sp. gr. 1.52) | 143 mL | [7] |

| Reaction Conditions | ||

| Nitration Temperature | < 40°C | [1][2][7][8] |

| Nitration Time | 3 hours (2h addition + 1h stir) | [7] |

| Product Yield & Properties | ||

| Yield (dried at 90-95°C) | 139-141 g | [6][7] |

| Yield (Anhydrous, dried at 110-115°C) | 90-94 g (85-90%) | [1][2][6][7] |

| Melting Point (Trihydrate) | 180-183°C (decomposes) | [1][6][7] |

| Melting Point (Anhydrous) | 176°C (decomposes) | [6][7] |

| Appearance | Prisms and leaflets from water | [1][2] |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | 480-68-2 [amp.chemicalbook.com]

- 2. This compound CAS#: 480-68-2 [amp.chemicalbook.com]

- 3. 5-硝基巴比妥酸 水合物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. WO1995019341A2 - Process for making this compound and salts thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemicalbook.com [chemicalbook.com]

Application Notes and Protocols: 5-Nitrobarbituric Acid in Knoevenagel Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid, a derivative of barbituric acid, presents an intriguing substrate for Knoevenagel condensation reactions. The potent electron-withdrawing nature of the nitro group at the C5 position is anticipated to significantly enhance the acidity of the methylene protons, potentially leading to increased reactivity and affording novel 5-arylmethylene-5-nitrobarbituric acid derivatives. These products are of considerable interest in medicinal chemistry and materials science due to their unique electronic and biological properties. This document provides detailed application notes and generalized protocols for the use of this compound in Knoevenagel condensation reactions, offering a valuable resource for researchers exploring the synthesis of novel heterocyclic compounds.

While specific literature on the Knoevenagel condensation of this compound is not abundant, the protocols and data presented herein are extrapolated from established procedures for barbituric acid and its derivatives.[1][2][3][4][5][6][7][8][9][10][11] These notes serve as a foundational guide for the exploration of this promising, yet underutilized, reagent.

Synthesis of this compound

Prior to its use in Knoevenagel condensations, this compound must be synthesized, typically through the nitration of barbituric acid.

Protocol: Synthesis of this compound [2][12]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid (sp. gr. 1.52).

-

Addition of Barbituric Acid: While stirring, slowly add 100 g (0.61 mole) of barbituric acid over a period of two hours. It is crucial to maintain the reaction temperature below 40°C during the addition.

-

Stirring: Continue stirring the mixture for one hour after the complete addition of barbituric acid.

-

Precipitation: Add 430 mL of water to the reaction mixture while continuing to stir and cool the solution to 10°C.

-

Filtration and Washing: Filter the resulting precipitate and wash the solid with cold water.

-

Drying: Dry the crude product on a glass tray at 60–80°C.

-

Recrystallization: Dissolve the dried nitrobarbituric acid in 860 mL of boiling water. If the solution is not clear, a small amount of activated carbon can be added.

-

Isolation of Pure Product: Filter the hot solution and allow it to cool overnight. Collect the resulting crystals by filtration, wash with cold water, and dry in an oven at 90–95°C for two to three hours. The anhydrous compound typically melts with decomposition at 176°C.

Knoevenagel Condensation of this compound with Aromatic Aldehydes: A Generalized Protocol

The following is a generalized protocol for the Knoevenagel condensation of this compound with an aromatic aldehyde. The specific catalyst, solvent, and reaction conditions may require optimization depending on the substrate.

Protocol: General Knoevenagel Condensation

-

Reactant Mixture: In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and a suitable catalyst (e.g., 10 mol% piperidine, pyridine, or a Lewis acid).

-

Solvent Addition: Add a suitable solvent (e.g., ethanol, water, or a mixture thereof). The choice of solvent will depend on the solubility of the reactants and the catalyst used.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the pure 5-arylmethylene-5-nitrobarbituric acid.

Quantitative Data Summary

Due to the limited availability of specific data for the Knoevenagel condensation of this compound, the following table summarizes typical reaction conditions and yields for the analogous reaction with barbituric acid and various aromatic aldehydes. This data can serve as a valuable starting point for optimizing reactions with this compound.

| Aldehyde | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |

| Benzaldehyde | Basic Alumina (Microwave) | Solvent-free | 3-5 | 94 | [1] |

| 4-Chlorobenzaldehyde | CuO Nanoparticles | Solvent-free | 15 | 95 | [9] |

| 4-Methoxybenzaldehyde | p-Toluene Sulfonic Acid | Solvent-free (Grinding) | 10 | 96 | [11] |

| 4-Nitrobenzaldehyde | Mg(NTf₂)₂ | Water | 10 | 98 | [8][13] |

| Vanillin | Isonicotinic Acid | Ethanol/Water | 30 | 92 | [14][15] |

| 4-(Dimethylamino)benzaldehyde | [bmim]BF₄ (Microwave) | Solvent-free | 0.33 | 98 | [5] |

Mandatory Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.

References

- 1. sid.ir [sid.ir]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. rltsc.edu.in [rltsc.edu.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. isca.me [isca.me]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. scispace.com [scispace.com]

- 14. pcbiochemres.com [pcbiochemres.com]

- 15. pcbiochemres.com [pcbiochemres.com]

5-Nitrobarbituric Acid: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid, a derivative of barbituric acid, serves as a highly valuable and reactive precursor in the synthesis of a diverse array of heterocyclic compounds. The presence of the electron-withdrawing nitro group at the C5 position significantly enhances the acidity of the methylene protons, making it an excellent Michael acceptor and a key building block in various condensation and multicomponent reactions. This reactivity has been exploited to construct complex molecular architectures, particularly fused pyrimidine derivatives such as pyrimido[4,5-b]quinolines, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of heterocyclic compounds utilizing this compound as a key starting material.

Key Applications

This compound is a versatile reagent for the synthesis of several classes of heterocyclic compounds, most notably:

-

Pyrimido[4,5-b]quinolines: These fused heterocyclic systems are synthesized through a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and an aniline derivative. The resulting compounds have shown potent antiproliferative activity by targeting key signaling pathways involved in cancer progression.

-

Pyrano[2,3-d]pyrimidines: The reaction of this compound with aldehydes and malononitrile or other active methylene compounds can lead to the formation of pyrano[2,3-d]pyrimidine derivatives, which are also known to possess a range of biological activities.

-

Other Fused Pyrimidines: The reactivity of this compound allows for its use in the synthesis of various other fused pyrimidine systems, which are scaffolds of interest in drug discovery.

Data Presentation

The following table summarizes quantitative data for the synthesis of a series of 5-aryl-8-nitropyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via a three-component reaction of this compound, various aromatic aldehydes, and anilines.

| Entry | Ar (Aldehyde) | Ar' (Aniline) | Product | Reaction Time (h) | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | 5-Phenyl-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | 4 | 75 |

| 2 | 4-CH₃-C₆H₄ | C₆H₅ | 5-(4-Methylphenyl)-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | 5 | 78 |

| 3 | 4-OCH₃-C₆H₄ | C₆H₅ | 5-(4-Methoxyphenyl)-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | 5 | 82 |

| 4 | 4-Cl-C₆H₄ | C₆H₅ | 5-(4-Chlorophenyl)-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | 4 | 85 |

| 5 | 4-NO₂-C₆H₄ | C₆H₅ | 5-(4-Nitrophenyl)-8-nitro-10-phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | 3 | 90 |

| 6 | C₆H₅ | 4-CH₃-C₆H₄ | 5-Phenyl-8-nitro-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | 4 | 72 |

| 7 | C₆H₅ | 4-OCH₃-C₆H₄ | 5-Phenyl-8-nitro-10-(4-methoxyphenyl)pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | 4 | 70 |

| 8 | C₆H₅ | 4-Cl-C₆H₄ | 5-Phenyl-8-nitro-10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione | 3 | 80 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aryl-8-nitropyrimido[4,5-b]quinoline-2,4(1H,3H)-diones

This protocol describes a one-pot, three-component reaction for the synthesis of pyrimido[4,5-b]quinoline derivatives.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Aniline derivative (e.g., aniline, 4-chloroaniline)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

A mixture of this compound (1 mmol), the aromatic aldehyde (1 mmol), and the aniline (1.2 mmol) is taken in glacial acetic acid (15 mL).

-

The reaction mixture is heated under reflux for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with ethanol, and then dried.

-

The crude product is recrystallized from an appropriate solvent (e.g., a mixture of dimethylformamide and ethanol) to afford the pure 5-aryl-8-nitropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione.

Protocol 2: Synthesis of this compound

This protocol details the preparation of the precursor, this compound, from barbituric acid.

Materials:

-

Barbituric acid

-

Fuming nitric acid (sp. gr. 1.52)

-

Ice

Procedure:

-

In a flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 mL of fuming nitric acid.

-

While stirring, add 100 g (0.61 mole) of barbituric acid portion-wise over a period of two hours, maintaining the temperature below 40°C.

-

After the addition is complete, stir the mixture for an additional hour at the same temperature.

-

Continue stirring and slowly add 430 mL of water, then cool the solution to 10°C.

-

Filter the resulting precipitate, wash it with cold water, and dry it at 60-80°C.

-

For recrystallization, dissolve the dried product in 860 mL of boiling water. If the solution is not clear, a small amount of activated charcoal can be added.

-

Filter the hot solution and allow it to cool overnight.

-

Collect the crystals by filtration, wash with cold water, and dry in an oven at 90-95°C for two to three hours. The yield of anhydrous this compound is typically 85-90%.[1]

Mandatory Visualization

The synthesized pyrimido[4,5-b]quinoline derivatives have been shown to exhibit antiproliferative activity through the inhibition of key enzymes in cancer-related signaling pathways, namely Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I.

Caption: Synthesis of Pyrimido[4,5-b]quinolines and their inhibitory action on EGFR and Topoisomerase I pathways.

Caption: Experimental workflow for the synthesis of Pyrimido[4,5-b]quinolines.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of a variety of heterocyclic compounds, particularly pyrimido[4,5-b]quinolines. The straightforward, often one-pot, multicomponent reactions make it an attractive starting material for generating libraries of compounds for drug discovery and development. The demonstrated antiproliferative activity of the resulting products, through mechanisms such as the inhibition of EGFR and Topoisomerase I, highlights the potential of this chemical scaffold in the development of new therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and its applications in the synthesis of novel, biologically active molecules.

References

Application Notes and Protocols for Potassium Detection using 5-Nitrobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of potassium (K⁺) concentrations is critical in numerous fields, including biomedical research, pharmaceutical development, and clinical diagnostics. 5-Nitrobarbituric acid, also known as dilituric acid, serves as a valuable reagent for the quantitative analysis of potassium. This method relies on the precipitation of potassium diliturate, a sparingly soluble salt, from an aqueous solution. The amount of potassium can then be determined through various analytical techniques, including gravimetric analysis or, as detailed in this protocol, a more precise indirect iodometric titration method. This application note provides a detailed experimental procedure for the detection and quantification of potassium using this compound.

Principle of the Method

Potassium ions (K⁺) react with this compound (Dilituric Acid) in an aqueous solution to form a characteristic precipitate of potassium 5-nitrobarbiturate (Potassium Diliturate).

The quantitative determination of potassium can be achieved by measuring the amount of precipitate formed. An effective indirect method involves adding a known excess of this compound to the potassium-containing sample to ensure complete precipitation of potassium diliturate. The unreacted excess of this compound is then precipitated by adding a copper(II) sulfate solution. Subsequently, the excess copper(II) ions remaining in the solution are determined by iodometric back-titration. The amount of potassium in the original sample is then calculated based on the amount of this compound consumed in the initial precipitation reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the potassium detection method using this compound based on the indirect iodometric titration procedure.

| Parameter | Value | Reference |

| Detection Range | 10 - 35 mg of potassium | [1] |

| Limit of Detection | 0.1 mg of potassium | [1] |

| Accuracy | Within 1.0 mg for duplicate determinations | [1] |

| Interferences | Sodium (Na⁺), Lithium (Li⁺), Chloride (Cl⁻), Phosphate (PO₄³⁻), Sulfate (SO₄²⁻), and Nitrate (NO₃⁻) do not interfere. | [1] |

Experimental Protocols

This section provides detailed methodologies for the quantitative determination of potassium using this compound via an indirect iodometric titration method.

Reagent Preparation

-

This compound (Dilituric Acid) Solution (approximately 0.05 N):

-

Prepare this compound.[2]

-

Dissolve the appropriate amount of this compound in deionized water to create an approximately 0.05 N solution.

-

Titrate a small volume of this solution with a standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the exact normality.

-

Saturate the solution with potassium diliturate by adding a small amount of the solid salt and stirring.

-

Filter the solution to remove any undissolved potassium diliturate. The clear supernatant is the working solution.[1]

-

-

Copper(II) Sulfate Solution (1.0 N):

-

Dissolve the required mass of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in deionized water.

-

Add a few drops of concentrated sulfuric acid to prevent the hydrolysis of the copper salt.

-

Dilute to the final volume with deionized water.

-

-

Standard Sodium Thiosulfate Solution (0.1 N):

-

Prepare a standard solution of sodium thiosulfate (Na₂S₂O₃) of approximately 0.1 N and standardize it against a primary standard such as potassium dichromate.

-

-

Potassium Iodide (KI):

-

Use solid potassium iodide.

-

-

Starch Indicator Solution:

-

Prepare a 1% (w/v) starch solution by making a paste of starch in a small amount of cold water and then adding it to boiling water with stirring.

-

-

Wash Solution:

-

Prepare a saturated solution of potassium diliturate in deionized water. This should be freshly prepared.[1]

-

Experimental Procedure

-

Sample Preparation:

-

Prepare an aqueous solution of the sample containing an estimated 10-35 mg of potassium.

-

-

Precipitation of Potassium Diliturate:

-

To 5 mL of the potassium-containing sample solution, add 20 mL of the standardized 0.05 N this compound solution.

-

Stir the mixture intermittently for a period of 2.5 to 3 hours to ensure complete precipitation.[1]

-

Filter the precipitate through a sintered glass Gooch crucible (grade No. 4).

-

Wash the beaker and the precipitate with approximately 10 mL of the freshly prepared saturated potassium diliturate wash solution.

-

Collect the filtrate and the washings in a clean flask.

-

-

Precipitation of Copper Diliturate:

-

To the combined filtrate and washings (approximately 35 mL), add 2 mL of the 1.0 N copper(II) sulfate solution. This will precipitate the excess this compound as copper diliturate.

-

Filter this solution through a sintered glass crucible to remove the copper diliturate precipitate.

-

Wash the precipitate with about 10 mL of deionized water.

-

Collect the filtrate and the washing in a separate flask.

-

-

Iodometric Titration of Excess Copper:

-

Neutralize the filtrate with ammonium hydroxide and then add a few drops of acetic acid to dissolve any slight precipitate of copper hydroxide that may form.

-

Add an excess of solid potassium iodide to the solution. This will react with the excess copper(II) ions to liberate iodine.

2Cu²⁺ + 4I⁻ → 2CuI↓ + I₂ -

Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ -

Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

-

Calculations:

-

Calculate the amount of excess copper from the volume of sodium thiosulfate used.

-

From the amount of excess copper, determine the amount of this compound that was in excess after the precipitation of potassium diliturate.

-

Subtract this excess amount from the initial amount of this compound added to find the amount that reacted with the potassium in the sample.

-

From the stoichiometry of the reaction between potassium and this compound (1:1 molar ratio), calculate the mass of potassium in the original sample.

-

Mandatory Visualizations

Signaling Pathway

Caption: Reaction of Potassium with this compound.

Experimental Workflow

Caption: Workflow for Potassium Determination.

References

Application Notes and Protocols for 5-Nitrobarbituric Acid in HSV-1 Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Herpes Simplex Virus 1 (HSV-1) is a prevalent pathogen, causing a range of diseases from mild oral lesions to severe conditions like encephalitis. The emergence of drug-resistant strains necessitates the discovery of novel antiviral agents. 5-Nitrobarbituric acid has been identified as an inhibitor of HSV-1, demonstrating a half-maximal inhibitory concentration (IC50) of 1.7 μM.[1] These application notes provide detailed protocols for evaluating the anti-HSV-1 activity and cytotoxicity of this compound, enabling researchers to further investigate its therapeutic potential.

Compound Information

| Compound Name | This compound |

| Synonyms | Dilituric acid, 5-Nitro-2,4,6(1H,3H,5H)-pyrimidinetrione |

| Molecular Formula | C4H3N3O5 |

| Molecular Weight | 173.08 g/mol [2] |

| CAS Number | 480-68-2[2] |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

Quantitative Data Summary

The following table summarizes the known antiviral activity and cytotoxicity of this compound.

| Parameter | Value | Cell Line | Notes |

| IC50 (HSV-1) | 1.7 μM[1] | Vero cells | The concentration at which this compound inhibits 50% of the viral replication. |

| Cytotoxicity | High[1] | Vero cells | A quantitative CC50 value is not currently available in the reviewed literature, but the compound is noted to be highly cytotoxic. Further investigation is required to determine the selectivity index (SI = CC50/IC50). |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of stock and working solutions of this compound for use in cell-based assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Stock Solution Preparation (e.g., 10 mM):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of this compound (MW: 173.08), dissolve in 577.8 µL of DMSO.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution in aliquots at -20°C or -80°C for long-term storage.[1]

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM stock solution.

-

Prepare a series of dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for the assay (e.g., for an IC50 determination, a range of concentrations from 0.06 to 5 µM is suggested).[1]

-

Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the 50% cytotoxic concentration (CC50) of this compound on Vero cells.

Materials:

-

Vero cells

-

96-well cell culture plates

-

DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a cell-free blank.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Plaque Reduction Assay

This assay is used to determine the antiviral activity of this compound against HSV-1.

Materials:

-

Vero cells

-

24-well cell culture plates

-

HSV-1 stock of known titer (Plaque Forming Units/mL)

-

This compound working solutions

-

DMEM with 2% FBS

-

Carboxymethylcellulose (CMC) or methylcellulose overlay medium

-

Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

-

Formalin (10%) or methanol

Protocol:

-

Cell Seeding:

-

Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer after 24 hours.

-

-

Virus Infection:

-

When the cells are confluent, remove the growth medium.

-

Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Compound Treatment:

-

After the adsorption period, remove the virus inoculum and wash the cells with PBS.

-

Add 1 mL of overlay medium containing different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation and Plaque Visualization:

-

Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.

-

Fix the cells with 10% formalin or cold methanol for 20 minutes.

-

Stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to dry.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Workflow for evaluating this compound's anti-HSV-1 activity.

Caption: Potential inhibition points of this compound in the HSV-1 life cycle.

References

Application Notes: 5-Nitrobarbituric Acid as a Potential Inhibitor of Herpes Simplex Virus Type 1 (HSV-1) DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid is a derivative of barbituric acid that has demonstrated inhibitory activity against Herpes Simplex Virus type-1 (HSV-1). With a reported half-maximal inhibitory concentration (IC50) of 1.7 μM, this compound presents a promising scaffold for the development of novel antiviral therapeutics[1]. While the precise molecular target within the HSV-1 lifecycle has not been definitively elucidated in publicly available literature, evidence from related compounds and the critical role of viral DNA polymerase in replication suggest it as a primary candidate for inhibition. Structurally similar compounds, such as certain thiobarbituric acid derivatives, have been shown to inhibit viral polymerases, further supporting this hypothesis[2][3].

These application notes provide a summary of the known inhibitory data for this compound and a detailed, synthesized protocol for investigating its inhibitory kinetics against HSV-1 DNA polymerase. The provided methodologies are based on established principles of enzyme kinetics and virology research to guide researchers in characterizing the inhibitory profile of this and similar compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibition of HSV-1 by this compound.

| Compound | Target | IC50 | Ki (estimated) | Inhibition Type (Hypothesized) | Reference |

| This compound | Herpes Simplex Virus type-1 (whole virus) | 1.7 µM | Not Determined | Not Determined | [1] |

| This compound | HSV-1 DNA Polymerase (hypothesized) | - | ~0.85 µM* | Competitive (hypothesized) | - |

*Note: The Ki value is an estimation based on the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) assuming a competitive inhibition mechanism and that the substrate concentration ([S]) in the whole virus assay was approximately equal to the Michaelis constant (Km) of the viral DNA polymerase. This value should be experimentally determined.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of HSV-1 DNA polymerase, a critical enzyme for the replication of the viral genome. By targeting this enzyme, the compound can halt the synthesis of new viral DNA, thereby preventing the production of progeny virions.

References

5-Nitrobarbituric Acid: A Key Intermediate in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid, a derivative of barbituric acid, serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. Its chemical structure, featuring a reactive nitro group on the pyrimidine ring, makes it a versatile building block for the introduction of amine functionalities, which are crucial for the biological activity of many drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical precursors, with a focus on the production of uramil and its subsequent conversion to xanthine alkaloids like theophylline.

Key Applications

This compound is primarily utilized in the following pharmaceutical applications:

-

Synthesis of Sedatives and Anesthetics: As a derivative of barbituric acid, it is a precursor in the synthesis of various barbiturates, a class of drugs known for their central nervous system depressant effects.[1]

-

Precursor to Anticonvulsants: The barbiturate scaffold is a key feature in several anticonvulsant drugs, and this compound can be a starting point for the synthesis of novel antiepileptic agents.

-

Intermediate for Xanthine Alkaloids: Through reduction to 5-aminobarbituric acid (uramil), it provides a pathway to synthesize important methylxanthines such as theophylline and caffeine, which have applications as bronchodilators, stimulants, and diuretics.

-

Biochemical Research: It is also used in biochemical research to investigate enzyme inhibition and metabolic pathways.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis of this compound and its conversion to the pharmaceutical intermediate, uramil, which is a key step in the Traube purine synthesis of theophylline.

Protocol 1: Synthesis of this compound from Barbituric Acid

This protocol details the nitration of barbituric acid to yield this compound.

Materials:

-

Barbituric acid

-

Fuming nitric acid (sp. gr. 1.52)

-

Deionized water

-

Ice

-

2-L flask with mechanical stirrer

-

Sintered-glass funnel or Büchner funnel with filter paper

-

Drying oven

Procedure:

-

In a 2-L flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid.

-

Begin stirring and gradually add 100 g (0.61 mole) of barbituric acid over a period of two hours. It is crucial to maintain the temperature below 40°C during the addition.

-

After the addition is complete, continue stirring the mixture for one hour.

-

While still stirring, add 430 cc of water and cool the solution to 10°C.

-

Filter the resulting precipitate using a sintered-glass funnel and wash the residue with cold water.

-

Dry the crude product on a glass tray at 60–80°C.

-

For recrystallization, dissolve the dried product in 860 cc of boiling water in a 2-L flask. Heating on a boiling water bath with steam can facilitate dissolution.

-

Filter the hot solution if necessary (the use of Norite is recommended if the solution is not clear).

-

Allow the filtrate to cool overnight to form crystals.

-

Collect the crystals by filtration, wash with cold water, and dry in an oven at 90–95°C for two to three hours.

-

To obtain the anhydrous compound, dry the product at 110–115°C for two to three hours.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 100 g (0.61 mole) Barbituric Acid | [2] |

| Yield (Anhydrous) | 90–94 g (85–90% of theoretical) | [2] |

| Melting Point (Anhydrous) | 176°C (with decomposition) | [2] |

Protocol 2: Synthesis of Uramil (5-Aminobarbituric Acid) from this compound

This protocol describes the reduction of the nitro group of this compound to an amino group, yielding uramil.

Materials:

-

This compound

-

Concentrated hydrochloric acid

-

Mossy tin

-

Norite (activated carbon)

-

5-L flask

-

Sintered-glass funnel or Büchner funnel with filter paper

-

Ice

-

Desiccator with concentrated sulfuric acid and 40% sodium hydroxide

Procedure:

-

In a 5-L flask, place 100 g (0.44 mole) of this compound and 600 cc of concentrated hydrochloric acid.

-

Heat the mixture on a boiling water bath.

-

To the hot mixture, add 250 g (2.1 gram atoms) of mossy tin and an additional 400 cc of hydrochloric acid over approximately 30 minutes.

-

Continue heating until the yellow color of the solution disappears.

-

Add approximately 3 L more of concentrated hydrochloric acid and heat until all the white solid dissolves.

-

Add Norite to the hot solution and filter through a sintered-glass funnel.

-

Cool the filtrate in an icebox overnight to allow uramil to precipitate.

-

Collect the precipitate on a filter and wash thoroughly with dilute hydrochloric acid, followed by a final wash with water.

-

Concentrate the filtrate under reduced pressure to about 1 L and cool overnight to obtain a second crop of uramil. Combine this with the first batch.

-

Dry the uramil in a desiccator over concentrated sulfuric acid, and then over 40% sodium hydroxide to remove any residual hydrochloric acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 100 g (0.44 mole) this compound | [1] |

| Yield | 40–46 g (63–73% of theoretical) | [1] |

| Melting Point | Does not melt below 400°C | [1] |

Protocol 3: Traube Purine Synthesis of Theophylline from Uramil (Conceptual Pathway)

The Traube purine synthesis is a classic method for preparing purines. This conceptual pathway outlines the steps to synthesize theophylline starting from uramil. This involves N-methylation of the uracil ring, nitrosation, reduction to a diamine, and subsequent cyclization.

Step 1: N-Methylation of Uramil to 1,3-Dimethyl-5-aminouracil

-

This step would involve reacting uramil with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. The conditions would need to be controlled to achieve methylation at the N1 and N3 positions of the pyrimidine ring.

Step 2: Nitrosation of 1,3-Dimethyl-5-aminouracil to 1,3-Dimethyl-4-amino-5-nitrosouracil

-

The methylated uramil derivative is then treated with nitrous acid (generated in situ from sodium nitrite and an acid like acetic acid) to introduce a nitroso group at the 5-position.

Step 3: Reduction to 1,3-Dimethyl-4,5-diaminouracil

-

The nitroso group is reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium-carbon catalyst or by using a chemical reducing agent like sodium dithionite.[3]

Step 4: Cyclization with Formic Acid to form Theophylline

-

The resulting 1,3-dimethyl-4,5-diaminouracil is then cyclized by heating with formic acid or a derivative like triethyl orthoformate to form the imidazole ring, completing the theophylline structure.[4][5]

Quantitative Data for a Similar Theophylline Synthesis:

The following data is for a patented high-yield synthesis of theophylline starting from 6-aminouracil, which follows a similar reaction sequence.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| Methylation | 6-Aminouracil, Dimethyl sulphate | Sodium hydroxide, Ice-salt bath | 6-Amino-1,3-dimethyluracil | High | [6] |

| Nitrosation | 6-Amino-1,3-dimethyluracil | Sodium nitrite, Acetic acid | 6-Amino-5-nitroso-1,3-dimethyluracil | High | [6] |

| Reduction | 6-Amino-5-nitroso-1,3-dimethyluracil | Palladium on carbon, Hydrogen | 5,6-Diamino-1,3-dimethyluracil | High | [6] |

| Cyclization | 5,6-Diamino-1,3-dimethyluracil | s-Triazine, Toluene | Theophylline | High | [6] |

Visualizations

The following diagrams illustrate the key synthesis pathways and experimental workflows.

Caption: Synthesis of this compound.

Caption: Synthesis of Uramil.

References

- 1. EP0619310A1 - Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil - Google Patents [patents.google.com]

- 2. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]

- 3. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]

- 4. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN104744467A - High-yield synthesis method for theophylline - Google Patents [patents.google.com]

Synthetic Routes to Novel Derivatives of 5-Nitrobarbituric Acid: A Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of various derivatives of 5-nitrobarbituric acid, a versatile scaffold with significant potential in medicinal chemistry and drug development. These methods are intended for researchers, scientists, and professionals in the field of drug development seeking to explore the chemical space around this compound.

Introduction

This compound is a well-established intermediate in organic synthesis, primarily prepared through the nitration of barbituric acid. Its derivatives are of considerable interest due to the diverse pharmacological activities associated with the barbiturate core. This document outlines key synthetic transformations of this compound, focusing on N-alkylation, N-acylation, and the reduction of the nitro group to an amino functionality, which opens pathways to a wide array of further derivatization.

Core Synthesis: this compound

The foundational step in the synthesis of these derivatives is the preparation of this compound itself. A well-established and reliable method involves the direct nitration of barbituric acid.

Experimental Protocol: Synthesis of this compound [1]

-

Materials: Barbituric acid, fuming nitric acid.

-

Procedure:

-

In a flask equipped with a mechanical stirrer and an ice bath, place 143 mL of fuming nitric acid (sp. gr. 1.52).

-

While stirring, add 100 g (0.61 mole) of barbituric acid portion-wise over two hours, maintaining the temperature below 40°C.

-

After the addition is complete, continue stirring for one hour.

-

Slowly add 430 mL of water while cooling the solution to 10°C.

-

Filter the resulting precipitate, wash with cold water, and dry at 60-80°C.

-

-

Purification: The crude product can be recrystallized from boiling water.

-

Yield: 85-90% of the anhydrous compound.[1]

-

Physical Properties: The anhydrous compound melts with decomposition at 176°C.[1]

| Parameter | Value | Reference |

| Starting Material | Barbituric Acid | [1] |

| Reagent | Fuming Nitric Acid | [1] |

| Reaction Temperature | < 40°C | [1] |

| Yield (anhydrous) | 85-90% | [1] |

| Melting Point (anhydrous) | 176°C (decomposes) | [1] |

Derivatization Strategies

The following sections detail methods for preparing key derivatives of this compound.

N-Alkylation and N-Acylation

The acidic N-H protons of the barbiturate ring can be substituted with alkyl or acyl groups. While specific protocols for the N,N'-disubstitution of this compound are not extensively detailed in the literature, general methods for barbituric acid derivatization can be adapted.

General Workflow for N-Substitution:

Figure 1: General workflow for N-alkylation and N-acylation of this compound.

Experimental Protocol: N,N'-Dialkylation (General Approach)

-

Materials: this compound, suitable base (e.g., potassium carbonate, sodium hydride), alkyl halide (e.g., methyl iodide, ethyl bromide), and an appropriate solvent (e.g., DMF, DMSO).

-

Procedure:

-

Suspend this compound in the chosen solvent.

-

Add the base portion-wise at room temperature and stir until deprotonation is complete.

-

Add the alkyl halide dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

-

-

Note: The specific conditions (base, solvent, temperature, and reaction time) will need to be optimized for each specific alkyl halide.

Experimental Protocol: N,N'-Diacylation (General Approach)

-

Materials: this compound, suitable base (e.g., pyridine, triethylamine), acyl halide (e.g., acetyl chloride, benzoyl chloride), and an appropriate solvent (e.g., THF, dichloromethane).

-

Procedure:

-

Dissolve this compound in the chosen solvent and add the base.

-

Cool the mixture in an ice bath and add the acyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous acid and brine, followed by drying and evaporation of the solvent.

-

Purify the product by column chromatography or recrystallization.

-

| Derivative Type | Reagents | General Conditions |

| N,N'-Dialkyl | Alkyl Halide, Base (e.g., K₂CO₃) | Room temperature to moderate heating in a polar aprotic solvent. |

| N,N'-Diacyl | Acyl Halide, Base (e.g., Pyridine) | Cooling to room temperature in an inert solvent. |

Reduction of the Nitro Group

A key transformation of this compound is the reduction of the nitro group to an amine, yielding 5-aminobarbituric acid (uramil). This derivative serves as a versatile precursor for a wide range of further functionalization.

Synthetic Pathway from this compound to 5-Aminobarbituric Acid Derivatives:

Figure 2: Synthetic pathway from this compound to 5-amino and 5-ureido derivatives.

Experimental Protocol: Reduction of this compound to 5-Aminobarbituric Acid (Catalytic Hydrogenation)

-

Materials: this compound, palladium on carbon (Pd/C) catalyst, hydrogen gas, and a suitable solvent (e.g., ethanol, methanol).

-

Procedure:

-

Dissolve or suspend this compound in the chosen solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the catalyst and evaporate the solvent to obtain the product.

-

-

Note: This method is generally clean and provides high yields.

Experimental Protocol: Reduction of this compound to 5-Aminobarbituric Acid (SnCl₂/HCl) [2]

-

Materials: this compound, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl).

-

Procedure:

-

Dissolve this compound in a mixture of concentrated HCl and ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated HCl dropwise at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter the precipitate of the amine hydrochloride salt.

-

The free amine can be obtained by neutralization with a base.

-

-

Note: This is a classic method for nitro group reduction and is effective for many substrates.

| Reduction Method | Reagents | Key Advantages |

| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, high yields, environmentally friendly by-products.[3] |

| Stannous Chloride | SnCl₂·2H₂O, HCl | Effective for a wide range of nitro compounds, readily available reagents.[2] |

Derivatization of 5-Aminobarbituric Acid

The resulting 5-aminobarbituric acid is a key intermediate for synthesizing a variety of derivatives through reactions at the amino group.

Experimental Protocol: Synthesis of 5-Acetamidobarbituric Acid

-

Materials: 5-Aminobarbituric acid, acetic anhydride, and a suitable solvent (e.g., acetic acid).

-

Procedure:

-

Suspend 5-aminobarbituric acid in the solvent.

-

Add acetic anhydride and heat the mixture under reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and dry.

-

Experimental Protocol: Synthesis of 5-Ureidobarbituric Acid Derivatives (General Approach)

-

Materials: 5-Aminobarbituric acid, a substituted isocyanate, and an inert solvent (e.g., THF, acetonitrile).

-

Procedure:

-

Dissolve or suspend 5-aminobarbituric acid in the chosen solvent.

-

Add the substituted isocyanate dropwise at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent and purify the residue.

-

Conclusion

The methods outlined in this document provide a solid foundation for the synthesis of a diverse library of this compound derivatives. By employing N-alkylation, N-acylation, and nitro group reduction followed by further functionalization, researchers can access novel compounds with potential applications in drug discovery and development. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Disclaimer: The synthesis of these compounds should only be performed by trained professionals in a well-equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols for Colorimetric Metal Ion Detection using 5-Nitrobarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitrobarbituric acid, also known as dilituric acid, is a versatile organic compound that serves as an effective chromogenic reagent for the colorimetric detection and quantification of various metal ions.[1][2] Its ability to form stable, colored complexes with metal ions in solution makes it a valuable tool in analytical chemistry, with applications ranging from environmental monitoring to pharmaceutical analysis.[1] The principle of these assays lies in the formation of metal-violurate complexes, where the deprotonated form of this compound (the violurate anion) coordinates with metal ions, resulting in a distinct color change that can be measured spectrophotometrically. This document provides detailed application notes and experimental protocols for the use of this compound in colorimetric assays for the detection of select metal ions.

Signaling Pathway and Detection Mechanism